14,15-Dehydro Budesonide Acetate

Description

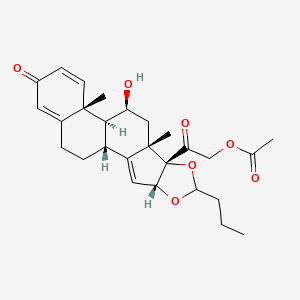

Structure

3D Structure

Properties

Molecular Formula |

C27H34O7 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

[2-[(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C27H34O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-12,18,20,22-24,30H,5-8,13-14H2,1-4H3/t18-,20-,22+,23?,24+,25-,26-,27+/m0/s1 |

InChI Key |

BFKMMLGHEPOOBR-ABJGVCPCSA-N |

Isomeric SMILES |

CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C |

Canonical SMILES |

CCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |

Origin of Product |

United States |

Structural Context Within the Glucocorticoid Class

Glucocorticoids are a class of steroid hormones characterized by a specific four-ring core structure known as the gonane (B1236691) or steroid nucleus. wikipedia.orgyoutube.com This fundamental structure consists of three six-membered cyclohexane (B81311) rings and one five-membered cyclopentane (B165970) ring. wikipedia.org The physiological and therapeutic effects of glucocorticoids are determined by the various functional groups attached to this core. wikipedia.orgyoutube.com

14,15-Dehydro Budesonide (B1683875) Acetate (B1210297), as a member of the glucocorticoid class, shares this fundamental steroid backbone. Its structure is a modification of the natural glucocorticoid, cortisol. Synthetic glucocorticoids like budesonide are designed to enhance anti-inflammatory activity and minimize mineralocorticoid side effects through specific structural modifications. youtube.comyoutube.com The key structural features of glucocorticoids that influence their activity include a double bond at the C4-C5 position, a ketone at C3, and a hydroxyl group at C11. youtube.com The presence of the acetate group at the C-21 position and the dehydro modification (a double bond) at the C14-C15 position in 14,15-Dehydro Budesonide Acetate are specific structural alterations that define its unique chemical identity and its role in pharmaceutical analysis. lgcstandards.com

Table 1: Chemical Data for this compound lgcstandards.com

| Property | Value |

| Analyte Name | This compound |

| Molecular Formula | C27H34O7 |

| Molecular Weight | 470.55 g/mol |

| Accurate Mass | 470.2305 |

Evolution of Impurity Profiling Paradigms in Steroid Chemistry

Comprehensive Spectroscopic Investigations

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of complex organic molecules like 14,15-Dehydro Budesonide Acetate (B1210297). These techniques provide fundamental information regarding the molecule's atomic composition, connectivity, and the nature of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structural framework of a molecule in solution. Through the analysis of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra, it is possible to map the precise connectivity of protons and carbons, as well as their stereochemical relationships.

For Budesonide and its impurities, NMR is crucial for distinguishing between different isomers and identifying the exact sites of structural modifications. researchgate.netscirp.org While specific NMR spectral data for 14,15-Dehydro Budesonide Acetate are not widely available in the public domain, a hypothetical analysis would focus on identifying key signals confirming the presence of the 14,15-double bond and the C-21 acetate group, and comparing these shifts to the well-documented spectra of Budesonide.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for obtaining a precise measurement of a molecule's mass, which in turn allows for the unambiguous determination of its elemental composition. This technique is a cornerstone in the identification of pharmaceutical compounds and their impurities. gimitec.comnih.gov

For this compound, HRMS provides the exact mass, confirming its molecular formula as C₂₇H₃₄O₇. lgcstandards.com

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₃₄O₇ | lgcstandards.com |

Fragmentation analysis within the mass spectrometer offers deeper structural insights. While specific experimental fragmentation data for this exact compound is limited, analysis of related corticosteroids reveals predictable patterns. nih.govsci-hub.se Key fragmentation pathways for this compound would likely involve:

This fragmentation data is vital for confirming the identity of the molecule and distinguishing it from other related substances during analysis. scirp.orgnih.govsci-hub.se

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

While a specific FTIR spectrum for this compound is not available in surveyed literature, the expected spectrum would show characteristic absorption bands corresponding to its functional groups:

O-H stretching: From the hydroxyl group at C-11.

C=O stretching: From the ketone groups at C-3 and C-20, and the ester carbonyl at C-21.

C=C stretching: From the double bonds in the steroid A-ring and the 14,15-position.

C-O stretching: From the ether and ester linkages.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides precise information on bond lengths, bond angles, and stereochemistry.

There is no publicly available data from X-ray crystallographic studies for this compound. If such a study were conducted, it would provide an exact model of the molecule's conformation in the solid state, confirming the planarity of the additional double bond and the spatial orientation of all substituents.

Chromatographic Techniques for Purity and Isomeric Assessment

Chromatographic methods are fundamental for separating a compound from a mixture, assessing its purity, and quantifying impurities.

Advanced High-Performance Liquid Chromatography (HPLC) for Compound Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of budesonide and its related compounds, offering high resolution and sensitivity for separating structurally similar molecules. gimitec.comwindows.net Reversed-phase HPLC (RP-HPLC) is typically employed, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. windows.net

The development of a stability-indicating HPLC method is crucial for resolving the main component from any process-related impurities or degradation products. nih.gov For budesonide and its derivatives, including the related compound 14,15-Dehydro Budesonide (also known as Budesonide EP Impurity E), various methods have been established. windows.netchemicalbook.com These methods are designed to separate the two epimers of budesonide (A and B) from all known impurities.

Table 2: Representative HPLC Conditions for Budesonide Impurity Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Purospher® STAR RP-18 endcapped (3 µm), 150 x 4.6 mm; Luna™ 3 µm C18(2), 250 x 4.6 mm | windows.net |

| Mobile Phase | A mixture of aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier (e.g., acetonitrile). Gradient or isocratic elution may be used. | gimitec.com |

| Flow Rate | Typically in the range of 0.6 - 1.5 mL/min. | gimitec.comnih.gov |

| Detection | UV spectrophotometry, commonly at wavelengths around 240-246 nm. | gimitec.comnih.gov |

| Temperature | Column temperature is often controlled (e.g., 40 °C) to ensure reproducibility. | gimitec.com |

These HPLC methods allow for the effective separation and quantification of this compound, ensuring the purity and quality of pharmaceutical formulations containing Budesonide.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, corticosteroids such as this compound are generally non-volatile and can be thermally labile, necessitating a derivatization step to convert them into more suitable forms for GC analysis. nih.govnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. nih.gov For corticosteroids, this is often achieved through silylation, which involves replacing active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.com

The derivatization of this compound would likely target any free hydroxyl groups on the steroid backbone. A common derivatizing agent for this purpose is a mixture of N-trimethylsilylimidazole (TSIM), N,O-Bis(trimethylsilyl)acetamide (BSA), and Trimethylchlorosilane (TMCS). mdpi.com An optimized derivatization procedure for glucocorticoids involves heating the dried residue of the compound with a mixture of these reagents. mdpi.com For instance, a potential protocol could involve dissolving the compound in a solution of TSIM/BSA/TMCS (e.g., in a 3:3:2 v/v/v ratio) and heating the mixture to ensure complete derivatization. mdpi.com

Following derivatization, the resulting volatile TMS-ether derivative of this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The chromatographic conditions would be optimized to achieve good separation and peak shape.

Table 1: Proposed Gas Chromatography (GC) Parameters for the Analysis of Derivatized this compound

| Parameter | Proposed Condition |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial temperature of 180 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-700 |

| Derivatization Protocol | |

| Reagent | 70 µL of TSIM/BSA/TMCS (3:3:2, v/v/v) mdpi.com |

| Temperature | 70 °C mdpi.com |

| Time | 60 minutes mdpi.com |

This table presents a hypothetical set of parameters based on established methods for similar corticosteroids and is intended as a starting point for method development for this compound.

Chiral Separation Methodologies for Stereoisomeric Purity and Diastereomeric Resolution

Budesonide itself is a mixture of two diastereomers, the 22R and 22S epimers. nih.gov It is therefore crucial to have analytical methods capable of separating and quantifying these stereoisomers to ensure the correct diastereomeric ratio and stereoisomeric purity of related compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common and effective techniques for this purpose. nih.govnih.gov

Chiral HPLC has been successfully applied to the separation of budesonide epimers. A frequently used stationary phase is amylose-tris-[(S)-1-phenylethyl carbamate]. nih.gov The separation is typically achieved under reversed-phase conditions. The mobile phase composition, column temperature, and flow rate are critical parameters that are optimized to achieve baseline separation of the diastereomers. nih.gov

Table 2: High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation of Budesonide Diastereomers

| Parameter | Condition | Reference |

| HPLC System | High-Performance Liquid Chromatograph with UV or Diode Array Detector | nih.gov |

| Column | Chiralpak AS-RH (150 mm x 4.6 mm, 5.0 µm) | nih.gov |

| Mobile Phase | Acetonitrile:Water (45:55, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 40 °C | nih.gov |

| Detection Wavelength | 244 nm | nih.gov |

This established HPLC method for budesonide would be a primary candidate for adaptation to the chiral separation of this compound diastereomers. The introduction of the 14,15-dehydro bond might slightly alter the retention times, but the chiral recognition mechanism of the stationary phase is expected to remain effective.

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC for chiral separations. SFC often provides faster analysis times and uses more environmentally friendly mobile phases, typically based on supercritical carbon dioxide. The same types of chiral stationary phases used in HPLC, such as polysaccharide-based CSPs, are also effective in SFC.

The development of a chiral separation method for this compound would involve screening different chiral stationary phases and optimizing the mobile phase composition (including the type and percentage of co-solvent) and other chromatographic parameters to achieve the desired resolution between the diastereomers. The ultimate goal is to validate a method that can accurately determine the stereoisomeric purity and the ratio of diastereomers in a given sample.

Pathways of Formation from Budesonide or Budesonide Acetate Precursors

This compound can be formed from its parent compounds, Budesonide or Budesonide Acetate, through several chemical transformation routes. These pathways involve modifications to the core steroid structure and the subsequent or preceding addition of an acetate group.

The defining structural feature of 14,15-Dehydro Budesonide is the double bond between carbons 14 and 15 in the D-ring of the steroid nucleus. nih.govsynzeal.comclearsynth.com This unsaturation is the result of a dehydrogenation reaction, which involves the removal of two hydrogen atoms. Such reactions are known to occur in steroid systems through various mechanisms.

One significant pathway is photochemical dehydrogenation. Studies have demonstrated that direct irradiation of certain steroid esters can induce a hydrogen transfer, leading to the formation of a Δ14 double bond. rsc.org This process provides a direct route to Δ14 and Δ16 unsaturated steroids. rsc.org While not all steroids will undergo this specific reaction, it establishes a precedent for the formation of a 14,15-double bond via a light-induced mechanism. Additionally, microbiological transformations can alter steroid rings, including aromatization of ring A and cleavage of ring D, indicating that biological systems possess enzymatic machinery capable of modifying the steroid core, although specific enzymatic 14,15-dehydrogenation of budesonide is not detailed. nih.gov

The "Acetate" portion of the compound name refers to the esterification of a hydroxyl group, most commonly the primary hydroxyl at the C21 position, with an acetyl group. This acetylation can occur either before or after the dehydrogenation of the D-ring.

In the context of steroid chemistry, acetylation is a common synthetic step used to protect hydroxyl groups or to modify the properties of the molecule. The reaction is typically carried out using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The formation of this compound could therefore occur if 14,15-Dehydro Budesonide, formed as a degradation product, undergoes subsequent acetylation. Conversely, if Budesonide Acetate is the starting material, it could degrade via dehydrogenation to form the final compound. Acetyl-CoA is the biological source for acetyl groups in post-translational modifications, and while not directly involved in industrial synthesis, it highlights the natural prevalence of acetylation mechanisms. lgcstandards.com

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a known contributor to cellular damage. nih.gov Corticosteroids themselves can induce oxidative stress, which in turn can lead to the degradation of the steroid molecule. nih.govnih.govdovepress.commdpi.com The degradation of Budesonide is influenced by the presence of oxygen, with aerobic oxidation being a significant pathway. researchgate.netnih.govgoogle.com

Studies on Budesonide degradation have identified several oxidative products, including the 17-carboxylate and 17-ketone derivatives. researchgate.netnih.gov This oxidation can be catalyzed by materials in the product's container, such as the Al₂O₃ on the inner surface of aluminum canisters. researchgate.netnih.gov Dehydrogenation is fundamentally an oxidation reaction (involving the loss of hydrogen). Therefore, it is plausible that the formation of the 14,15-double bond is a result of oxidative stress, where ROS or other oxidizing agents abstract hydrogen atoms from the C14 and C15 positions of the steroid D-ring.

Budesonide is susceptible to degradation under both thermal and photolytic (light-induced) stress. google.comresearchgate.net Exposure to high temperatures (40°C and above) significantly accelerates the degradation of Budesonide formulations. google.com Forced degradation studies often employ heat to generate and identify potential impurities. researchgate.netnih.gov

Photochemical transformations of steroids are particularly relevant. Exposure to ultraviolet (UV) light can provide the energy needed to induce reactions that are otherwise unfavorable. google.com Irradiation of Budesonide can lead to the formation of isomeric impurities. scirp.orgresearchgate.netscirp.org One such identified photoproduct is "Lumibudesonide," which involves a rearrangement and the formation of a new bond between C15 and C17, highlighting the photoreactivity of this region of the molecule. scirp.orgscirp.org Furthermore, research on other steroids has shown that photochemical reactions can directly cause dehydrogenation in the D-ring, creating a Δ14 double bond. rsc.org This provides a direct mechanistic link between light exposure and the formation of the 14,15-dehydro structure from a Budesonide precursor. rsc.orgscirp.orgscirp.org

Influence of pH and Environmental Factors on Compound Stability and Degradation Profiles

The stability of Budesonide and the formation profile of its degradation products, including this compound, are critically influenced by pH and other environmental factors.

Influence of pH: The pH of a Budesonide solution is a crucial factor for its stability. Degradation is accelerated in both acidic and, particularly, in alkaline conditions. google.com Studies have shown that as the pH moves away from a slightly acidic range (e.g., pH 3.5-4.5), the rate of degradation increases. [5, 7 from previous search] In one study, the degradation of Budesonide at room temperature was observed to increase as a function of increasing base concentration, with a solution containing a base at 10⁻² M showing only 4.19% of the drug remaining after 142 hours. google.com pH-sensitive nanoparticles have been developed to protect the drug in acidic gastric fluid while allowing for its release in the more alkaline environment of the colon, further highlighting the compound's pH-dependent lability. nih.govnih.gov

Environmental Factors:

Temperature: Elevated temperature is a major factor in accelerating Budesonide degradation. google.com Storing formulations at high temperatures (e.g., 40°C or 70°C) leads to a significant increase in the formation of degradation products. google.com

Light: Exposure to visible and especially ultraviolet (UV) light promotes photolytic degradation. google.com This can lead to various photochemical reactions, including the dehydrogenation necessary to form the 14,15-double bond. rsc.orgscirp.orgscirp.org Therefore, protection from light is essential for maintaining the stability of Budesonide formulations. google.com

Oxygen: The presence of oxygen facilitates oxidative degradation. google.com Studies have shown that removing dissolved oxygen from solutions and storing them under an inert atmosphere (like nitrogen) significantly reduces the rate of degradation. researchgate.netnih.gov

Concentration: The initial concentration of Budesonide in a solution can also affect its stability. More concentrated solutions have been observed to be relatively more stable, with a smaller percentage of the total drug degrading over time compared to more dilute solutions under the same stress conditions. google.com

The tables below, adapted from stability studies, illustrate the impact of these factors on Budesonide degradation.

Table 1: Effect of Base Concentration on Budesonide Degradation This table shows the percentage of Budesonide remaining in a solution at room temperature when exposed to different concentrations of a base over 142 hours.

View Data

| Base Concentration (M) | Percentage Budesonide Remaining (%) |

| 10⁻⁴ | 98.3 |

| 10⁻³ | 82.3 |

| 10⁻² | 4.19 |

(Data sourced from patent information describing Budesonide stability) google.com

Table 2: Effect of Storage Conditions on Budesonide Stability This table summarizes the stability of a 0.5% w/w Budesonide solution in propylene (B89431) glycol under various conditions over 12 weeks.

View Data

| Condition | Temperature | Light Exposure | Atmosphere | % Budesonide Remaining (Approx.) |

| 1 | Room Temp | Protected | Anaerobic (Nitrogen) | >99% |

| 2 | Room Temp | Exposed | Aerobic | ~95% |

| 3 | 70°C | Protected | Anaerobic (Nitrogen) | ~90% |

| 4 | 70°C | Protected | Aerobic | <80% |

(Data interpreted from stability studies described in patent literature) google.com

Sophisticated Analytical Method Development and Validation for 14,15 Dehydro Budesonide Acetate Quantification

Ultra-Performance Liquid Chromatography (UPLC) Methodologies for Trace Analysis

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the analysis of pharmaceutical impurities, offering significant advantages in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). gimitec.com The utilization of sub-2 μm particle columns in UPLC systems allows for higher peak capacity and shorter analysis times, which is particularly beneficial for separating structurally similar compounds like steroid epimers and their impurities. nih.govwaters.com

For the analysis of Budesonide (B1683875) and its related compounds, including 14,15-Dehydro Budesonide Acetate (B1210297), UPLC methods have been developed that meet and often exceed the specifications of pharmacopeial assays. gimitec.comgimitec.com The development of a UPLC method involves a systematic evaluation of various parameters to achieve optimal separation. These parameters include:

Column Chemistry: Different stationary phases, such as C18, are evaluated to find the one that provides the best separation of the impurities from the active pharmaceutical ingredient (API). gimitec.com

Mobile Phase Composition: The composition of the mobile phase, including the organic solvent (e.g., acetonitrile) and the aqueous buffer (e.g., ammonium (B1175870) formate), is optimized to achieve the desired retention and resolution. gimitec.comgimitec.com

pH: The pH of the mobile phase can significantly influence the retention and peak shape of ionizable compounds. gimitec.com

Temperature: Column temperature is another critical parameter that can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing the separation. gimitec.com

A key advantage of UPLC is the significant reduction in analysis time and solvent consumption compared to HPLC. For instance, a USP monograph method for Budesonide was successfully transferred from an HPLC to a UPLC platform, resulting in an 87% reduction in run time and over 90% reduction in solvent consumption while maintaining the required resolution and efficiency. waters.com This demonstrates the efficiency and cost-effectiveness of UPLC for routine quality control analysis.

Coupling of Chromatography with Advanced Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the ultrasensitive detection and quantification of steroids and their impurities in various matrices. nih.govnih.gov This technique offers superior specificity and sensitivity compared to conventional detectors like UV, which is crucial when dealing with trace-level impurities that may be co-eluted with other compounds. gimitec.com

LC-MS/MS methods have been successfully developed for the analysis of Budesonide and its related substances, enabling their determination at very low concentrations. researchgate.netshimadzu.co.krsciex.com The high sensitivity of modern LC-MS/MS systems allows for the detection of analytes at picogram-per-milliliter (pg/mL) levels. shimadzu.co.krsciex.comwaters.com

Optimization of Ionization Techniques and Fragmentation Pathways

The efficiency of an LC-MS/MS analysis is highly dependent on the optimization of the ionization source and the fragmentation of the analyte ions. Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of polar and semi-polar compounds like corticosteroids. nih.govspectroscopyonline.com The optimization of ESI parameters, such as spray voltage, nebulizer pressure, gas flow rate, and gas temperature, is crucial for maximizing the signal intensity of the target analyte. nih.govspectroscopyonline.com

The study of fragmentation pathways is essential for developing selective and sensitive MS/MS methods. researchgate.netyoutube.comresearchgate.net In tandem mass spectrometry, a precursor ion (typically the protonated molecule [M+H]+ for steroids in positive ESI mode) is selected and fragmented to produce characteristic product ions. researchgate.netresearchgate.net The selection of specific precursor-to-product ion transitions for multiple reaction monitoring (MRM) significantly enhances the selectivity of the analysis, minimizing interferences from the sample matrix. researchgate.net The fragmentation patterns of corticosteroids are related to their chemical structures, and understanding these relationships aids in the identification of unknown impurities. nih.gov For instance, the loss of water molecules and other substituents are common fragmentation pathways for steroids. researchgate.net

Quantitative Analysis Using Isotope-Labeled Internal Standards

The use of isotope-labeled internal standards is a cornerstone of accurate and precise quantitative analysis by LC-MS/MS. sigmaaldrich.com An ideal internal standard has physicochemical properties very similar to the analyte but a different mass, allowing it to be distinguished by the mass spectrometer. sigmaaldrich.com Deuterated or 13C-labeled analogs of the analyte are commonly used for this purpose. sigmaaldrich.comnih.gov

In the quantitative analysis of 14,15-Dehydro Budesonide Acetate, an isotope-labeled version of Budesonide, such as Budesonide-d8, can be employed as an internal standard. sciex.comnih.gov The internal standard is added to the sample at a known concentration before sample preparation. By measuring the ratio of the analyte signal to the internal standard signal, any variations in sample preparation, injection volume, and ionization efficiency can be compensated for, leading to highly accurate and precise quantification. sigmaaldrich.com This approach is critical for bioanalytical methods where sample matrices can be complex and variable. sigmaaldrich.com

Validation of Analytical Methods for Specificity, Sensitivity, and Robustness

The validation of an analytical method is a regulatory requirement to ensure that it is suitable for its intended purpose. researchgate.net The validation process involves a series of experiments to demonstrate the method's specificity, sensitivity, linearity, accuracy, precision, and robustness. researchgate.netnih.gov

Assessment of Matrix Effects and Interferences

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, can significantly impact the accuracy of LC-MS/MS analysis. nih.gov It is crucial to assess and minimize matrix effects during method development and validation. This can be achieved by comparing the response of the analyte in the presence and absence of the matrix. nih.gov

Interferences from other structurally related compounds or co-administered drugs must also be evaluated. nih.govnih.gov For example, it has been reported that the antidepressant paroxetine (B1678475) can interfere with the analysis of 17-hydroxyprogesterone. nih.gov Similarly, prednisolone (B192156) is known to interfere with some cortisol immunoassays, highlighting the superior specificity of MS-based methods that can distinguish between such compounds. endocrine-abstracts.org Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Trace Level Analysis

The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters for methods designed for trace-level analysis. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. iajps.comsepscience.com

There are several methods for determining the LOD and LOQ, including those based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve. nih.govsepscience.com For the analysis of Budesonide and its impurities, LC-MS/MS methods have achieved very low LOQs, often in the low pg/mL range, demonstrating their suitability for detecting trace amounts of substances like this compound. shimadzu.co.krsciex.comwaters.com

For example, one study reported an LOD of 0.06 µg/mL and an LOQ of 0.19 µg/mL for Budesonide impurities using a UPLC-MS method. gimitec.com Another study on Budesonide analysis in plasma achieved an LLOQ of 2 pg/mL. shimadzu.co.kr The table below summarizes the LOD and LOQ values reported in various studies for Budesonide and its related compounds.

| Analyte | Method | Matrix | LOD | LOQ |

| Budesonide Impurities | UPLC-MS | - | 0.06 µg/mL gimitec.com | 0.19 µg/mL gimitec.com |

| Budesonide | HPLC | - | 0.05 µg/mL nih.gov | 0.5 µg/mL nih.gov |

| Budesonide | LC-MS/MS | Human Plasma | - | 2 pg/mL sciex.comwaters.com |

| Budesonide | LC-MS/MS | Human Plasma | - | 5 pg/mL waters.com |

| Budesonide | LC-MS/MS | Human Plasma | 10 pg/mL nih.gov | 10-1200 pg/mL (Linear Range) nih.gov |

| Budesonide | UPLC-MS/MS | Dried Blood Spots | - | 1 ng/mL nih.gov |

| Budesonide Epimers | LC-MS/MS | Respules Formulation | 0.20936 µg/mL researchgate.net | 0.6344 µg/mL researchgate.net |

Evaluation of Linearity, Accuracy, and Precision Across Concentration Ranges

The validation of an analytical method for quantifying this compound would necessitate a thorough evaluation of its linearity, accuracy, and precision.

Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of solutions of this compound at different known concentrations. The results, often in the form of peak areas from a chromatogram, are then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) is indicative of a strong linear relationship.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated by the recovery of a known amount of the analyte (in this case, a certified reference standard of this compound) spiked into a placebo matrix. The percentage of the analyte recovered is then calculated.

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

While specific experimental data for this compound is not available in the public domain, a hypothetical representation of such data for illustrative purposes is presented in Table 1.

Table 1: Hypothetical Linearity, Accuracy, and Precision Data for this compound Quantification

| Parameter | Specification | Hypothetical Result |

|---|---|---|

| Linearity | ||

| Range | e.g., 0.1 - 10 µg/mL | Met |

| Correlation Coefficient (R²) | ≥ 0.998 | 0.9995 |

| Accuracy (% Recovery) | ||

| Concentration 1 (Low) | 98.0 - 102.0% | 99.5% |

| Concentration 2 (Medium) | 98.0 - 102.0% | 100.2% |

| Concentration 3 (High) | 98.0 - 102.0% | 99.8% |

| Precision (RSD%) | ||

| Repeatability (n=6) | ≤ 2.0% | 0.8% |

Computational and Theoretical Investigations of 14,15 Dehydro Budesonide Acetate

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure of molecules. These calculations can predict a variety of properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and spectroscopic characteristics, which are vital for analytical identification.

For 14,15-Dehydro Budesonide (B1683875) Acetate (B1210297), the introduction of a double bond at the 14,15-position significantly alters the electronic landscape compared to its parent compound, Budesonide. This extended conjugation, involving the A, B, and D rings, is expected to lower the LUMO energy and narrow the HOMO-LUMO gap, which would correspond to a bathochromic (red) shift in its UV-Visible absorption spectrum. Computerized analysis of related compounds like Budesonide has shown the distribution of electron-rich (abundant) and electron-poor clouds, which is critical for understanding reactivity and intermolecular interactions researchgate.net.

While specific experimental spectra for 14,15-Dehydro Budesonide Acetate are not widely published in literature, quantum calculations can generate predicted values. These theoretical spectra serve as a valuable reference for analytical chemists in identifying this specific impurity or derivative during quality control testing clearsynth.com.

Table 1: Predicted Electronic and Spectroscopic Properties of Corticosteroid Analogs This table presents hypothetical, yet representative, data based on typical computational outputs for corticosteroid structures. Actual values require specific DFT calculations.

| Property | Budesonide (Parent Compound) | This compound (Predicted) | Method of Prediction |

| HOMO Energy | -6.5 eV | -6.3 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -1.2 eV | -1.5 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 5.3 eV | 4.8 eV | DFT (B3LYP/6-31G*) |

| Max UV Wavelength (λmax) | ~244 nm | ~290 nm | TD-DFT |

| ¹H NMR Chemical Shift (C15-H) | N/A | ~6.2 ppm | GIAO method |

Molecular Dynamics Simulations for Conformational Analysis and Stability

For this compound, the key structural features influencing its conformation are the steroid's fused ring system, the C16/C17-butylidene acetal (B89532) group, and the C21-acetate side chain. The introduction of the sp²-hybridized carbons at the 14 and 15 positions imposes a significant constraint on the D-ring, making it more planar compared to the saturated D-ring in Budesonide.

MD simulations can be used to:

Identify low-energy, stable conformations of the molecule.

Analyze the flexibility of the C17 side chain, which is crucial for receptor interaction.

Study the effect of the solvent environment on the molecule's stability and shape.

The stability of different conformers, particularly the two diastereomers arising from the acetal linkage (22R and 22S), can be assessed by calculating the potential energy over the simulation trajectory. This analysis helps in understanding which epimer might be more stable or prevalent colab.ws.

Table 2: Representative Conformational Data from a Hypothetical MD Simulation This table illustrates the type of data obtained from MD simulations to compare the flexibility of different regions of the molecule.

| Molecular Region | Budesonide (Parent) RMSF (Å) | This compound RMSF (Å) | Interpretation |

| A-Ring Backbone | 0.5 | 0.5 | Rigid, as expected for the steroid core. |

| D-Ring Backbone | 0.8 | 0.6 | The 14,15-double bond reduces flexibility in the D-ring. |

| C17 Side Chain (C20-C21) | 1.5 | 1.6 | High flexibility, crucial for receptor adaptation. |

| Acetal Butyl Group | 1.9 | 2.0 | The terminal end of the butyl group is highly mobile. |

(RMSF: Root Mean Square Fluctuation, a measure of atomic flexibility)

In Silico Prediction of Potential Reactivity and Degradation Pathways

In silico models are instrumental in predicting how a drug molecule might break down under various conditions (forced degradation) or be metabolized in the body. 14,15-Dehydro Budesonide is itself a known degradation product of Budesonide, often formed under oxidative or thermal stress nih.govchemicalbook.com. The acetylation at the C21-hydroxyl group to form this compound can alter its stability profile.

Computational tools can predict sites of reactivity by analyzing the molecule's electronic structure and steric accessibility:

Sites of Oxidation: Electron-rich areas, such as the double bonds in the A and D rings, are potential targets for oxidation. The C17 side chain can also undergo oxidation. Studies on Budesonide have identified oxidative degradation products like 17-carboxylate and 17-ketone derivatives nih.gov.

Sites of Hydrolysis: The ester linkage of the C21-acetate is susceptible to hydrolysis under acidic or basic conditions, which would yield 14,15-Dehydro Budesonide. The acetal group at C16/C17 can also be hydrolyzed under strong acidic conditions.

Photodegradation: The extended conjugated π-electron system in this compound increases its potential for absorbing UV light, making it susceptible to photodegradation, potentially leading to complex rearrangements researchgate.netmdpi.com.

Forced degradation studies on Budesonide have shown it to be sensitive to acidic, basic, and oxidative conditions bohrium.com. These experimental findings provide a basis for building and validating computational models to predict the degradation of its derivatives researchgate.netresearchgate.net.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for Analogous Compounds

While specific biological activity data for this compound is scarce, extensive SAR and SPR studies on analogous corticosteroids provide a robust framework for predicting its properties researchgate.net. The anti-inflammatory potency of corticosteroids is largely determined by their binding affinity to the glucocorticoid receptor (GR) and their pharmacokinetic properties nih.govpnas.org.

Key structural features of corticosteroids and their established SAR include:

A-Ring: The presence of a double bond between C1 and C2 (as in Budesonide) generally enhances glucocorticoid activity relative to mineralocorticoid activity youtube.com.

B-Ring: Halogenation at the 9α position (e.g., fluorine in Dexamethasone) dramatically increases potency youtube.com.

C-Ring: The 11β-hydroxyl group is essential for GR binding and agonist activity youtube.com.

D-Ring and Side Chains: Modifications at C16, C17, and C21 are critical for tuning potency, selectivity, and metabolic stability nih.gov. The 16α-hydroxyl or methyl group (as in Dexamethasone) reduces mineralocorticoid side effects. The 16α,17α-acetal group in Budesonide provides high lipophilicity and potent local activity.

The introduction of the 14,15-double bond in this compound represents a significant structural modification. This change would alter the geometry of the D-ring, potentially affecting how the C17 side chain is presented to the GR binding pocket. Furthermore, the C21-acetate group, a common pro-drug strategy, increases lipophilicity which can affect absorption and distribution, but it must be cleaved by esterases to the active 21-hydroxyl compound to exert maximal GR-mediated effects youtube.com. Computational modeling can be used to dock this analog into the GR ligand-binding domain to predict its binding affinity relative to well-known corticosteroids nih.gov.

Role of 14,15 Dehydro Budesonide Acetate in Budesonide Impurity Profiling and Control Strategies

Comprehensive Impurity Identification and Characterization in Budesonide (B1683875) Pharmaceutical Preparations

The impurity profile of budesonide is complex, comprising process-related impurities, degradation products, and substances that can be formed during both synthesis and storage. nih.gov The identification and characterization of these impurities are critical for ensuring the quality, safety, and efficacy of budesonide pharmaceutical preparations. nih.govnih.govresearchgate.netrjptonline.orgnih.govwaters.comscispace.comdrugbank.com Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), have been instrumental in elucidating the structures of these related substances. nih.govnih.govresearchgate.net

A study employing a thermal forced degradation approach successfully identified ten budesonide-related impurities, which were categorized into three groups: process impurities, degradation products, and those originating from both pathways. nih.gov Among the major degradation products identified were budesonide impurity D, 17-carboxylate, 17-ketone, and impurity L. nih.gov The formation of some of these degradation products was linked to an aerobic oxidation process potentially induced by the aluminum oxide (Al2O3) on the inner surface of canisters used for solution-formulated metered-dose inhalers. nih.gov

Various analytical methods have been developed and validated to estimate impurities in budesonide formulations, including stability-indicating LC-MS/MSn methods. researchgate.net These methods are designed to separate and quantify degradation products from the active pharmaceutical ingredient (API) and its known impurities, ensuring the stability-indicating nature of the analytical procedure. researchgate.net The development of such methods is guided by International Council for Harmonisation (ICH) guidelines, which outline requirements for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. researchgate.net

The table below provides a summary of some known impurities of budesonide, including 14,15-Dehydro Budesonide, which is also referred to as Budesonide EP Impurity E. chemicalbook.com

Table 1: Selected Budesonide Impurities

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 14,15-Dehydro Budesonide | 131918-64-4 | C25H32O6 | 428.52 |

| Budesonide Impurity A (16α-Hydroxyprednisolone) | 13951-70-7 | C21H28O6 | 376.44 |

| Budesonide Impurity D | 85234-63-5 | C25H32O6 | 428.52 |

| Budesonide Impurity G | 137174-25-5 | C25H36O6 | 432.55 |

| Budesonide Impurity H | 313474-58-7 | C25H32O5 | 412.52 |

| Budesonide Impurity L (11-Ketobudesonide) | 216453-74-6 | C25H32O6 | 428.52 |

This table is for informational purposes and may not be exhaustive.

Strategies for Mitigating 14,15-Dehydro Budesonide Acetate (B1210297) Formation During Synthesis and Storage

The formation of impurities such as 14,15-Dehydro Budesonide Acetate can occur during both the synthesis of the budesonide drug substance and the storage of the final pharmaceutical product. nih.govscispace.com Therefore, mitigation strategies must address both of these stages.

During synthesis, a thorough understanding of the reaction pathways that can lead to impurity formation is crucial. For instance, the identification of 16α-butanoyloxy prednisolone (B192156) as an impurity in a bulk budesonide product led to a review of the preparation process. scispace.com By understanding the potential routes of its formation, the manufacturing process was improved to eliminate this specific impurity. scispace.com This highlights the importance of process optimization and control to minimize the generation of unwanted related substances.

The stability of budesonide in its final dosage form is also a critical factor. Studies have shown that degradation can be influenced by formulation components and packaging materials. nih.gov For example, the generation of certain degradation products in solution-formulated metered-dose inhalers was found to be an aerobic oxidation process induced by the Al2O3 on the inner surface of aluminum canisters. nih.gov This suggests that the choice of primary packaging components can play a significant role in controlling impurity formation during storage. Furthermore, exposure to light can lead to the formation of photodegradation impurities, such as Lumibudesonide. scirp.org Therefore, appropriate packaging and storage conditions, including protection from light, are essential to maintain the quality of the drug product throughout its shelf life.

Development of Reference Standards and Certified Reference Materials for Quality Control

The accurate identification and quantification of impurities in budesonide preparations rely on the availability of high-quality reference standards. nih.govnih.govresearchgate.netnih.govnih.govgimitec.com These standards are essential for the validation of analytical methods and for the routine quality control of both the drug substance and the drug product. researchgate.netnih.gov

Certified Reference Materials (CRMs) for budesonide impurities, including this compound, are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com These CRMs are used for a variety of analytical applications, including pharmaceutical release testing, method development, and quality control testing. sigmaaldrich.com The availability of well-characterized reference standards from commercial suppliers is crucial for pharmaceutical manufacturers to meet regulatory requirements. lgcstandards.comlgcstandards.comclearsynth.comsincopharmachem.compharmaffiliates.comnih.gov

The development of analytical methods, such as stability-indicating HPLC methods, requires the use of these reference standards to confirm the identity of known impurities and to quantify their levels accurately. researchgate.netnih.gov For instance, in the development of a stability-indicating method, a mixture of the API and its known impurities is often used to demonstrate the specificity of the method. researchgate.net The reference standards are also used to prepare calibration curves for the quantitative determination of the impurities.

Regulatory Science Perspectives on Related Substance Control in Glucocorticoids

Regulatory agencies worldwide place a strong emphasis on the control of impurities in pharmaceutical products to ensure their safety and efficacy. nih.govnih.govresearchgate.netnih.gov The control of related substances in glucocorticoids like budesonide is a critical aspect of regulatory review and approval.

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines establish thresholds for the reporting, identification, and qualification of impurities. The identification of an impurity is required when it exceeds a certain level, and qualification, which involves establishing the biological safety of the impurity, is necessary at higher levels.

The development and validation of analytical methods for impurity profiling must adhere to ICH Q2(R1) guidelines on the validation of analytical procedures. researchgate.net This ensures that the methods are suitable for their intended purpose, providing reliable and accurate data on the impurity content of the drug product. The use of stability-indicating methods is particularly important, as it demonstrates that the analytical procedure can detect and quantify any significant degradation products that may form during the shelf life of the product. researchgate.net

Regulatory submissions for new drug applications (NDAs) and abbreviated new drug applications (ANDAs) must include comprehensive data on the impurity profile of the drug substance and drug product. clearsynth.com This includes the identification and quantification of all significant impurities and a discussion of the strategies used to control them. The availability of well-characterized reference materials and robust analytical methods is fundamental to meeting these regulatory expectations.

Emerging Methodologies and Future Research Trajectories for 14,15 Dehydro Budesonide Acetate

Integration of Chemometrics and Multivariate Data Analysis in Analytical Research

The analysis of pharmaceutical impurities is increasingly benefiting from the application of chemometrics, which uses mathematical and statistical methods to extract meaningful information from chemical data. ijpsjournal.comnih.govlongdom.org This approach is particularly valuable when dealing with the complex datasets generated by modern analytical instruments. longdom.orgscispace.com

Chemometrics allows for the simultaneous analysis of multiple variables, providing a more holistic understanding of the factors influencing impurity formation and degradation. ijpsjournal.comnih.gov Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are instrumental in this regard. longdom.orgscispace.com PCA can simplify complex datasets, helping to identify variations and classify different batches of a drug substance, while PLS can model the relationship between variables such as chemical composition and the concentration of impurities. longdom.org In the context of 14,15-Dehydro Budesonide (B1683875) Acetate (B1210297), these methods can be used to analyze data from techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopy to identify patterns and correlations that might not be apparent with traditional univariate analysis. ijpsjournal.comlongdom.org This can lead to a better understanding of the degradation pathways of Budesonide and the formation of its impurities.

Table 1: Application of Chemometric Techniques in Pharmaceutical Analysis

| Chemometric Technique | Description | Application in Impurity Analysis |

| Principal Component Analysis (PCA) | A statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. longdom.org | Simplifies complex data from analytical instruments to identify sources of variation and classify batches based on impurity profiles. longdom.org |

| Partial Least Squares (PLS) Regression | A statistical method that builds a linear model between a set of predictor variables and a set of response variables. longdom.orgscispace.com | Models the relationship between process parameters or material attributes and the formation of specific impurities like 14,15-Dehydro Budesonide Acetate. |

| Multivariate Curve Resolution (MCR) | A technique that resolves mixed instrumental signals into the pure contributions of each component in a mixture. | Can be used to deconvolve overlapping chromatographic peaks, enabling the quantification of co-eluting impurities. |

Advanced Hyphenated Techniques (e.g., LC-NMR, GCxGC-MS) for Enhanced Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the structural elucidation of unknown compounds. actascientific.comnih.gov For complex molecules like steroid impurities, these techniques provide a wealth of information that is often unattainable with standalone methods.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly combines the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. actascientific.comnih.gov This allows for the unambiguous identification of impurities like this compound directly from a complex mixture, without the need for isolation. Similarly, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers significantly enhanced separation capacity compared to conventional GC-MS. researchgate.netgcms.czgcms.cz This is particularly useful for resolving and identifying closely related steroid isomers that may be present as impurities. gcms.czgcms.cz The increased peak capacity and sensitivity of GCxGC-MS make it a promising tool for the detailed characterization of the impurity profile of Budesonide. researchgate.net

Table 2: Advanced Hyphenated Techniques for Impurity Characterization

| Hyphenated Technique | Description | Advantage for Steroid Impurity Analysis |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Couples the separation power of LC with the structural elucidation capabilities of NMR. actascientific.comnih.gov | Enables definitive structural identification of impurities without the need for isolation. nih.gov |

| Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) | A powerful separation technique that provides significantly higher resolution than conventional GC-MS. researchgate.netgcms.czgcms.cz | Excellent for separating and identifying complex mixtures of isomeric steroid impurities. gcms.czgcms.cz |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. sci-hub.senih.gov | Widely used for the identification and quantification of known and unknown impurities in pharmaceutical products. scirp.orgnih.gov |

Application of Artificial Intelligence and Machine Learning in Predicting Compound Stability and Degradation

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies in pharmaceutical development. nih.govcworldwide.no These approaches can be trained on large datasets to predict various properties of molecules, including their stability and degradation pathways. nih.govrsc.org

Table 3: AI and Machine Learning in Pharmaceutical Stability

| AI/ML Application | Description | Relevance to this compound |

| Predictive Stability Modeling | Utilizes algorithms to predict the degradation of a drug substance under various environmental conditions. | Can forecast the formation rate of this compound, aiding in the establishment of appropriate storage conditions and shelf-life. |

| Degradation Pathway Prediction | Employs computational models to identify likely degradation products and the chemical reactions that form them. nih.govacs.org | Can elucidate the specific mechanisms leading to the formation of this compound from Budesonide. |

| Automated Data Interpretation | Uses AI to analyze complex analytical data (e.g., from LC-MS, NMR) to identify and characterize impurities. mit.edu | Can accelerate the identification and structural elucidation of this and other related impurities. |

Green Chemistry Approaches for Sustainable Analytical and Synthetic Processes Related to Steroid Impurities

The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to minimize the environmental impact of drug manufacturing and analysis. rsc.orgjddhs.comjptcp.com This involves the use of safer solvents, renewable resources, and more energy-efficient processes. jddhs.comjptcp.com

In the context of steroid impurities, green chemistry can be applied to both their synthesis (for use as reference standards) and their analysis. researchgate.net The development of biocatalytic and microbial transformation processes offers a more sustainable alternative to traditional chemical synthesis routes for steroids. rsc.orgmdpi.com These methods often proceed with high selectivity and under milder reaction conditions, reducing waste and energy consumption. mdpi.com For analytical purposes, green analytical chemistry focuses on reducing the use of hazardous solvents and minimizing waste generation. youtube.com This can be achieved through the miniaturization of analytical methods, the use of alternative solvents like supercritical fluids or ionic liquids, and the development of solvent-free sample preparation techniques. jddhs.comjptcp.com The application of green chromatography techniques, for instance, can significantly reduce the environmental footprint of routine quality control testing for impurities like this compound. youtube.com

Table 4: Green Chemistry in Steroid Analysis and Synthesis

| Green Chemistry Approach | Description | Application for Steroid Impurities |

| Biocatalysis and Microbial Transformations | The use of enzymes or whole microorganisms to perform chemical transformations. rsc.orgmdpi.com | Sustainable synthesis of steroid impurity reference standards with high selectivity and reduced environmental impact. rsc.orgmdpi.com |

| Green Analytical Chemistry | Aims to make analytical methods safer, more efficient, and environmentally friendly. youtube.com | Reduction of solvent consumption and waste generation in the routine analysis of this compound. jptcp.com |

| Alternative Solvents | The use of environmentally benign solvents such as water, supercritical CO2, or bio-based solvents. jddhs.com | Replacing hazardous organic solvents in both the synthesis and chromatographic analysis of steroid impurities. |

| Energy-Efficient Techniques | The use of methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption. jptcp.com | More sustainable and efficient synthesis of reference standards and potentially for the manufacturing process to minimize impurity formation. |

Q & A

Basic Research Questions

Q. How is 14,15-Dehydro Budesonide Acetate identified and quantified in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the standard method. A C18 column (4.6 mm × 15 cm, 3.5 µm packing) heated to 50°C is used, with a mobile phase preheated to the same temperature and a flow rate of 1.5 mL/min. The relative retention times for impurities, including 14,15-dehydrobudesonide (0.84) and budesonide epimer B (1.0), are critical for identification . For enhanced sensitivity in pharmacokinetic studies (e.g., ng/mL levels), tandem mass spectrometry (MS/MS) is recommended .

Q. What analytical parameters ensure specificity in impurity profiling of budesonide derivatives?

- Key Parameters :

- Column Efficiency : ≥5,500 theoretical plates for budesonide epimer B .

- Mobile Phase Optimization : pH 3.2 phosphate buffer (sodium dihydrogen phosphate dihydrate and phosphoric acid) improves resolution of acidic impurities .

- Detection : UV at 254 nm for baseline separation of 21-dehydrobudesonide (0.68) and 11-ketobudesonide epimers (0.73, 0.78) .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing dose-dependent efficacy of budesonide derivatives in inflammatory models?

- Study Design :

- Randomization : Use stratified randomization for patient cohorts (e.g., COPD or Crohn’s disease) to control confounding variables .

- Dose Range : For COPD, 4–6 mg/day is optimal in Chinese populations, while higher doses (e.g., 8 mg/day) improve lung function but may increase oral fungal infection risk .

- Endpoints : Include co-primary endpoints (e.g., clinical remission [CR] and mucosal healing [MH]) with non-inferiority margins (e.g., ≤10% difference) .

Q. How can pharmacokinetic variability in pulmonary absorption of budesonide derivatives be addressed?

- Challenges : Prolonged and variable pulmonary absorption due to fatty acid conjugation in the lung .

- Solutions :

- Population Pharmacokinetic Modeling : To account for interindividual variability in absorption rates.

- Inhaler Device Studies : Evaluate chlorofluorocarbon-free pressurized metered-dose inhalers (pMDIs) for consistent systemic exposure .

Q. What methodologies resolve contradictions in dose-response relationships for this compound?

- Case Example : Higher doses (e.g., 8 mg/day) improve lung function in COPD but increase oral fungal infection risk.

- Approach : Meta-analysis (e.g., Li et al.) to quantify risk-benefit ratios across studies, adjusting for covariates like concurrent antifungal prophylaxis .

- Mechanistic Studies : Link dose-dependent glucocorticoid receptor saturation to efficacy plateaux and adverse effects .

Q. How do co-administered drugs (e.g., calcium acetate) influence the pharmacokinetics of budesonide derivatives?

- Interaction Mechanisms :

- Calcium Acetate : Budesonide increases renal elimination of calcium acetate, potentially altering electrolyte balance .

- Bumetanide : Synergistic hypokalemia risk due to pharmacodynamic interactions; monitor serum potassium in combined therapies .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.